Product packaging for 2-Amino-1-(oxan-4-yl)ethan-1-one(Cat. No.:)

2-Amino-1-(oxan-4-yl)ethan-1-one

Cat. No.: B13199008
M. Wt: 143.18 g/mol
InChI Key: OIFHMSQRTOGSIW-UHFFFAOYSA-N
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Description

2-Amino-1-(oxan-4-yl)ethan-1-one (CAS 1500447-37-9) is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It features a tetrahydropyran (oxan) ring linked to a 2-aminoethanone scaffold, a structure often explored in medicinal chemistry for its potential as a building block for more complex molecules . This compound is provided as a high-purity material for research and development purposes only. Heterocyclic compounds like this one, which incorporate rings containing oxygen, are of significant interest in pharmaceutical research . As a versatile synthon, it may be suitable for investigating new biologically active substances or for use in chemical synthesis. Researchers should note that this product is intended for laboratory use solely by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B13199008 2-Amino-1-(oxan-4-yl)ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(oxan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFHMSQRTOGSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 Amino 1 Oxan 4 Yl Ethan 1 One

Retrosynthetic Disconnections and Key Precursor Identification for 2-Amino-1-(oxan-4-yl)ethan-1-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered logical. The first involves severing the carbon-carbon bond between the carbonyl group and the oxane ring. This leads to an oxane-based nucleophile and an electrophilic two-carbon synthon containing the amino group. The second key disconnection is at the carbon-nitrogen bond, suggesting a precursor α-haloketone and an ammonia (B1221849) equivalent.

A crucial precursor identified through this analysis is oxane-4-carboxylic acid or its derivatives. nih.gov This readily available starting material provides the core tetrahydropyran (B127337) ring structure. Another key precursor is a two-carbon unit that can be elaborated to the α-amino ketone functionality. This could be derived from glycine (B1666218) or its synthetic equivalents.

Direct Synthesis Approaches to the Core Structure of this compound

Direct synthesis aims to construct the target molecule in a convergent and efficient manner.

Convergent Synthesis via Oxane-4-carboxylic Acid Derivatives

A highly convergent approach utilizes derivatives of oxane-4-carboxylic acid. nih.gov The carboxylic acid can be activated to form an acyl chloride or an ester. This activated species can then react with a suitable nucleophile to form the ketone.

One potential route involves the conversion of oxane-4-carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride. This acyl chloride can then be reacted with a protected aminoethylene organometallic reagent. Alternatively, the activated carboxylic acid can undergo reaction with a protected form of aminoacetonitrile (B1212223), followed by reduction and hydrolysis to yield the desired α-amino ketone.

Starting Material Reagents Intermediate Product
Oxane-4-carboxylic acid1. SOCl₂ 2. N-protected aminoacetonitrile anionN-protected α-aminonitrileThis compound
Oxane-4-carboxylic acid1. Activating agent (e.g., DCC) 2. N-Boc-glycineN-Boc-α-amino ketoneThis compound

Construction from Amino Acid Precursors

Synthesizing α-amino ketones from α-amino acids can be challenging due to the need for protecting groups and the potential for racemization. nih.gov However, methods exist to achieve this transformation. One such method involves the conversion of a protected glycine derivative into a suitable nucleophile that can then be reacted with an activated form of oxane-4-carboxylic acid. Biocatalytic approaches using α-oxoamine synthases offer a stereospecific, single-step alternative, though this would require specific enzyme engineering for this particular substrate. nih.gov

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govbeilstein-journals.org While a direct MCR to form this compound is not explicitly documented, analogous reactions can be envisioned. For instance, a modified Strecker synthesis could potentially be employed. nih.gov This would involve the reaction of an oxane-4-carboxaldehyde, an amine source (like ammonia), and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Advanced Functional Group Interconversions Leading to this compound

Functional group interconversions (FGIs) are crucial steps in organic synthesis to modify existing functional groups into desired ones. ub.eduvanderbilt.edufiveable.menumberanalytics.comsolubilityofthings.com In the context of synthesizing this compound, several FGIs are pertinent.

A key FGI would be the conversion of an α-hydroxy ketone to the corresponding α-amino ketone. This can be achieved through a two-step process involving oxidation of the alcohol to a ketone, followed by amination. Another important FGI is the introduction of the amino group at the α-position of a ketone. This can be accomplished through α-halogenation followed by nucleophilic substitution with an amine source, or through direct C-H amination methods. organic-chemistry.org

Precursor Transformation Reagents Product
1-(Oxan-4-yl)ethan-1-olOxidation, then amination1. Oxidizing agent (e.g., PCC) 2. Aminating agent (e.g., NH₃)This compound
1-(Oxan-4-yl)ethan-1-oneα-Amination1. Brominating agent (e.g., NBS) 2. AmmoniaThis compound

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound, where the stereocenter is at the α-carbon, requires stereoselective methods. Asymmetric synthesis approaches are employed to control the stereochemical outcome of the reaction.

One strategy involves the use of a chiral auxiliary. A chiral amine can be reacted with an α-keto acid derivative of oxane to form a chiral imine, which can then be reduced stereoselectively. Alternatively, chiral catalysts can be employed in reactions such as the asymmetric hydrogenation of an enamine precursor or the enantioselective addition of a nucleophile to an imine. nih.govrsc.org The use of biocatalysis with stereospecific enzymes also presents a powerful tool for obtaining enantiomerically pure α-amino ketones. nih.gov

Strategy Description Potential Precursors
Chiral AuxiliaryA chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.Chiral amine, oxane-4-yl α-keto acid
Chiral CatalysisA small amount of a chiral catalyst is used to generate a large amount of a single enantiomer.Enamine precursor, chiral transition metal catalyst
BiocatalysisEnzymes are used to catalyze reactions with high stereospecificity.α-Keto acid, engineered α-oxoamine synthase

Asymmetric Catalysis in Aminoketone Formation

Asymmetric catalysis offers a direct and atom-economical approach to chiral α-amino ketones. A prominent strategy involves the asymmetric hydrogenation or transfer hydrogenation of α-keto imines or related precursors. These reactions utilize a chiral catalyst to deliver a hydride to one of the prochiral faces of the C=N bond, establishing the stereocenter at the α-position.

One of the most effective methods for the asymmetric synthesis of α-amino ketones is the transfer hydrogenation of α-keto ketimines, which can be catalyzed by chiral Brønsted acids. acs.orgnih.gov This approach has demonstrated high yields and excellent enantioselectivities for a variety of substrates. acs.org For the synthesis of this compound, a potential pathway would involve the formation of the corresponding α-keto imine from 1-(oxan-4-yl)ethane-1,2-dione, followed by an asymmetric transfer hydrogenation.

Another powerful catalytic method is the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids. nih.govrsc.org While this specific reaction introduces an aryl group, the underlying principle of generating a chiral center via a transition metal-catalyzed process is broadly applicable. Similar strategies involving other nucleophiles could potentially be adapted for non-aryl α-amino ketone synthesis.

Recent advancements have also highlighted the use of iridium catalysts in the SN2' reaction of silyl-protected conjugated dienolates with amines, providing enantioenriched protected α-amino ketones with high regio- and stereoselectivity. rsc.org

Table 1: Comparison of Asymmetric Catalytic Methods for α-Amino Ketone Synthesis

Catalytic SystemSubstrate TypeTypical Enantiomeric Excess (ee)Key Advantages
Chiral Brønsted Acidα-Keto KetiminesUp to 98% acs.orgnih.govHigh efficiency, broad substrate scope. acs.org
Chiral Palladium Complexα-Keto Imines & Arylboronic AcidsHighDirect arylation, stereocontrolled. nih.govrsc.org
Iridium/PhosphonamiditeSilyl-protected Dienolates & AminesHighExcellent regio- and stereoselectivity. rsc.org

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established strategy for asymmetric synthesis. wikipedia.org

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, could be acylated with an appropriate oxane-containing carboxylic acid derivative. wikipedia.org The resulting N-acyl derivative would then undergo a stereoselective amination at the α-position. For instance, electrophilic amination using azodicarboxylates can be employed. The steric hindrance provided by the chiral auxiliary directs the incoming amino group to one face of the enolate, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary would furnish the desired enantiomer of the α-amino ketone.

Pseudoephedrine is another effective chiral auxiliary that can be used. wikipedia.org Alkylation of the N-acyl derivative of pseudoephedrine with a suitable electrophile, followed by removal of the auxiliary, is a common sequence. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Application in Asymmetric Synthesis

Chiral AuxiliaryTypical ReactionDiastereomeric RatioRemoval Conditions
Evans OxazolidinonesAldol, Alkylation, Amination>99:1LiOH/H₂O₂ or LiBH₄
Oppolzer's CamphorsultamMichael Addition, Alkylation>95:5 wikipedia.orgLiAlH₄ or hydrolysis
PseudoephedrineAlkylation>95:5Acid or base hydrolysis

Kinetic Resolution and Chromatographic Separation Techniques for Chiral this compound Derivatives

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govacs.org

For a racemic mixture of this compound, a DKR could be employed through an asymmetric transfer hydrogenation of the corresponding α-amino ketone. acs.org This process would selectively reduce one enantiomer to the corresponding amino alcohol, allowing for separation from the unreacted enantiomer of the α-amino ketone.

Alternatively, enzymatic kinetic resolution using lipases can be highly effective for the resolution of chiral amines and their derivatives. mdpi.com The enzyme selectively acylates one enantiomer, and the resulting acylated and unreacted enantiomers can be separated.

Chromatographic separation using chiral stationary phases (CSPs) is a direct and widely used method for the analytical and preparative separation of enantiomers. mdpi.comresearchgate.netnih.govnih.gov High-performance liquid chromatography (HPLC) with polysaccharide-based CSPs is particularly common for resolving chiral compounds, including amino ketones. researchgate.net The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. youtube.com The choice of mobile phase is critical for achieving good separation. youtube.com

Table 3: Comparison of Chiral Resolution and Separation Techniques

TechniquePrincipleKey AdvantagesConsiderations
Dynamic Kinetic Resolution (DKR)Differential reaction rates with in-situ racemization. nih.govacs.orgHigh theoretical yield of a single enantiomer.Requires a suitable catalyst for both resolution and racemization.
Enzymatic ResolutionEnantioselective enzymatic transformation. mdpi.comHigh enantioselectivity, mild conditions.Enzyme compatibility with the substrate is crucial.
Chiral HPLCDifferential interaction with a chiral stationary phase. researchgate.netnih.govDirect separation, applicable for analysis and purification.Can be costly for large-scale separations.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles in the synthesis of fine chemicals and pharmaceuticals is of increasing importance. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

In the context of synthesizing this compound, several green strategies can be envisioned. One-pot multicomponent reactions are highly desirable as they reduce the number of synthetic steps and purification processes, thereby minimizing solvent usage and waste generation. rsc.orgresearchgate.net For instance, a one-pot synthesis of a related 2-amino-4H-pyran has been achieved via a multicomponent reaction. researchgate.net

The use of greener solvents, such as water or ethanol, is another key aspect. researchgate.net Catalytic methods are inherently greener than stoichiometric approaches as they reduce the amount of reagents required. Biocatalysis, using enzymes, often proceeds under mild conditions in aqueous media, offering a highly sustainable synthetic route.

Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net The development of reusable catalysts, such as polymer-bound or magnetic nanoparticle-supported catalysts, can also contribute to a greener synthetic process by simplifying catalyst recovery and reuse. ethz.ch

Table 4: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Atom EconomyOne-pot multicomponent reactions. rsc.orgresearchgate.netReduced waste and purification steps.
Safer SolventsUse of water, ethanol, or solvent-free conditions. researchgate.netscielo.org.mxReduced toxicity and environmental impact.
CatalysisAsymmetric catalysis, biocatalysis. acs.orgmdpi.comHigh efficiency, lower waste.
Energy EfficiencyMicrowave-assisted synthesis. researchgate.netFaster reactions, lower energy consumption.
Renewable FeedstocksUse of bio-derived starting materials.Reduced reliance on fossil fuels.

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